1-(4-Methylphenyl)cyclopropanemethanamine
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Overview
Description
1-(4-Methylphenyl)cyclopropanemethanamine: is an organic compound that features a cyclopropyl group attached to a methylamine moiety, with a p-tolyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of p-tolylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(4-Methylphenyl)cyclopropanemethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)cyclopropanemethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Phenylcyclopropylmethylamine: Similar structure but with a phenyl group instead of a p-tolyl group.
Cyclopropylmethylamine: Lacks the aromatic substituent.
Cyclobutylmethylamine: Features a cyclobutyl ring instead of a cyclopropyl ring.
Uniqueness: 1-(4-Methylphenyl)cyclopropanemethanamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Properties
IUPAC Name |
[1-(4-methylphenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMULNYCSMVQQFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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